molecular formula C13H17N5OS B12232992 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine

Cat. No.: B12232992
M. Wt: 291.37 g/mol
InChI Key: NWHKUZQUAHHMDI-UHFFFAOYSA-N
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Description

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Oxadiazole Ring: Starting with a cyclopropyl carboxylic acid derivative, the oxadiazole ring can be formed through cyclization reactions involving hydrazine and carbonyl compounds under acidic or basic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized from thiosemicarbazide and appropriate aldehydes or ketones under oxidative conditions.

    Coupling with Piperidine: The final step involves coupling the oxadiazole and thiadiazole intermediates with a piperidine derivative using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could target the nitrogen atoms in the oxadiazole and thiadiazole rings.

    Substitution: The piperidine ring may undergo nucleophilic substitution reactions, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Organic Synthesis: It may be used as a building block for the synthesis of more complex molecules.

Biology

Medicine

    Antimicrobial Agents: The compound’s unique structure might exhibit antimicrobial properties.

    Anti-inflammatory Agents: Possible use in the development of anti-inflammatory drugs.

Industry

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine would depend on its specific application. For example, in a pharmacological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine
  • 4-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine

Uniqueness

The presence of the cyclopropyl group in 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine distinguishes it from similar compounds, potentially imparting unique steric and electronic properties that could influence its reactivity and biological activity.

Properties

Molecular Formula

C13H17N5OS

Molecular Weight

291.37 g/mol

IUPAC Name

2-cyclopropyl-5-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C13H17N5OS/c1-8-14-13(20-17-8)18-6-4-10(5-7-18)12-16-15-11(19-12)9-2-3-9/h9-10H,2-7H2,1H3

InChI Key

NWHKUZQUAHHMDI-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCC(CC2)C3=NN=C(O3)C4CC4

Origin of Product

United States

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